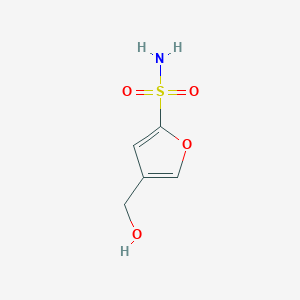
4-(Hydroxymethyl)furan-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Sulfonylbenzo[b]furans
4-(Hydroxymethyl)furan-2-sulfonamide serves as a precursor in the synthesis of 2-sulfonylbenzo[b]furans, a compound class of interest in organic chemistry for their potential use in materials science and as pharmacophores in drug development. The copper/silver-mediated cascade reactions from trans-2-hydroxycinnamic acids and sodium sulfinates, facilitated by this compound, allow for efficient construction of these molecules under mild conditions, showcasing a novel synthetic route that expands the toolbox for chemists designing complex molecules (Li & Liu, 2014).
Environmental Degradation Studies
Research on the environmental degradation of sulfonamides, including studies on their oxidative cleavage under acidic conditions, often utilizes structurally related compounds like this compound for comparative analysis. These studies are critical for understanding the fate of sulfonamide antibiotics in the environment and for developing strategies to mitigate their impact on antibiotic resistance. For instance, sulfonated graphene oxide has been investigated for its effectiveness in catalyzing the conversion of related furanic compounds into biofuels, indicating the potential for remediation and conversion technologies (Antunes et al., 2014).
Inhibitor Design and Drug Development
Derivatives of this compound have been explored as inhibitors for enzymes like carbonic anhydrase, which play significant roles in various physiological processes. These studies contribute to the development of new therapeutic agents by identifying compounds with potential inhibitory effects on target enzymes, demonstrating the importance of furan sulfonamides in drug discovery and medicinal chemistry (Gündüzalp et al., 2016).
Corrosion Inhibition
The application of this compound derivatives in the field of corrosion science highlights its versatility. For example, its derivatives have been tested as corrosion inhibitors for metals in acidic environments, showcasing their potential in protecting industrial equipment and infrastructure from degradation (Sappani & Karthikeyan, 2014).
Wirkmechanismus
While the specific mechanism of action for 4-(Hydroxymethyl)furan-2-sulfonamide is not provided, sulfonamides in general are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Zukünftige Richtungen
Furan derivatives, including 4-(Hydroxymethyl)furan-2-sulfonamide, have potential applications in the synthesis of bio-based materials . The synthesis of functional HMF derivatives from commercially-available furfural derivatives provides a new way to transform condensed furanics to value-added hydrocarbon fuels .
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c6-11(8,9)5-1-4(2-7)3-10-5/h1,3,7H,2H2,(H2,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJIRFLONQEFRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1CO)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid](/img/structure/B2385647.png)
![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)
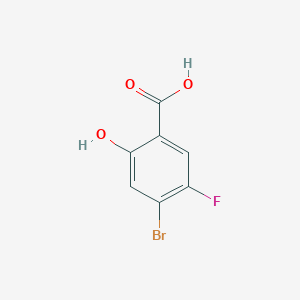
![2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2385653.png)
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)
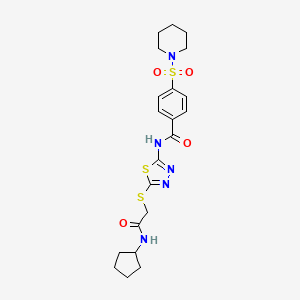

![2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide](/img/structure/B2385659.png)
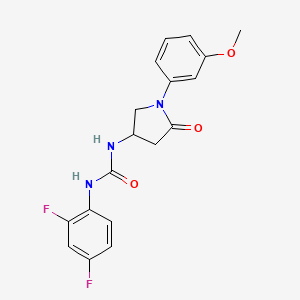
![N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2385663.png)

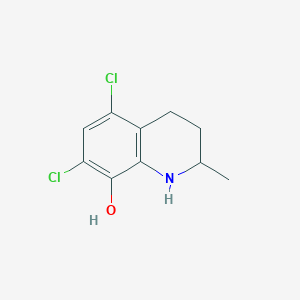
![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2385667.png)
